molecular formula C23H16ClNO3S B2806386 (E)-3-(1,3-benzothiazol-2-yl)-4-[3-(4-chlorophenoxy)phenyl]but-3-enoic acid CAS No. 749214-71-9

(E)-3-(1,3-benzothiazol-2-yl)-4-[3-(4-chlorophenoxy)phenyl]but-3-enoic acid

Cat. No. B2806386
CAS RN: 749214-71-9
M. Wt: 421.9
InChI Key: MNEVNDWMLGHQKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(1,3-benzothiazol-2-yl)-4-[3-(4-chlorophenoxy)phenyl]but-3-enoic acid, commonly known as BAY 11-7082, is a synthetic compound used in scientific research for its anti-inflammatory and anti-cancer properties.

Scientific Research Applications

Antioxidant Capacity Assays

(E)-3-(1,3-Benzothiazol-2-yl)-4-[3-(4-Chlorophenoxy)phenyl]but-3-enoic acid, due to its structural similarity to benzothiazole derivatives, may find applications in antioxidant capacity assays. For instance, 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation-based assays, which are prevalent in measuring antioxidant capacities, utilize benzothiazoline derivatives. These assays reveal that certain antioxidants can form coupling adducts with ABTS•+, indicating specific reactions for particular antioxidants. This suggests that compounds like (E)-3-(1,3-Benzothiazol-2-yl)-4-[3-(4-Chlorophenoxy)phenyl]but-3-enoic acid could potentially participate in similar reactions due to their structural resemblance, contributing to the assessment of antioxidant capacities in various substances (Ilyasov et al., 2020).

Pharmacological Evaluation

Compounds structurally related to (E)-3-(1,3-Benzothiazol-2-yl)-4-[3-(4-Chlorophenoxy)phenyl]but-3-enoic acid have been evaluated for their pharmacological potential. Benzothiazole derivatives, for instance, have been synthesized and investigated for their in vitro antioxidant and anti-inflammatory activities. Such studies aim to develop alternative therapeutic agents leveraging the unique properties of benzothiazole analogs. The evaluation of these compounds involves determining their efficacy in modulating biological pathways related to inflammation and oxidative stress, suggesting a potential research avenue for (E)-3-(1,3-Benzothiazol-2-yl)-4-[3-(4-Chlorophenoxy)phenyl]but-3-enoic acid in similar pharmacological contexts (Raut et al., 2020).

Medicinal Chemistry

In medicinal chemistry, benzothiazole structures, akin to (E)-3-(1,3-Benzothiazol-2-yl)-4-[3-(4-Chlorophenoxy)phenyl]but-3-enoic acid, are crucial scaffolds for developing therapeutic agents. These compounds exhibit a broad spectrum of biological activities, including antimicrobial, analgesic, anti-inflammatory, and antitumor effects. Research in this area focuses on synthesizing benzothiazole derivatives and investigating their biological activities to explore their therapeutic potential. This highlights the importance of benzothiazole and its derivatives in drug discovery and development, pointing towards the potential research applications of (E)-3-(1,3-Benzothiazol-2-yl)-4-[3-(4-Chlorophenoxy)phenyl]but-3-enoic acid in discovering new therapeutic agents (Kamal et al., 2015).

properties

IUPAC Name

(E)-3-(1,3-benzothiazol-2-yl)-4-[3-(4-chlorophenoxy)phenyl]but-3-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClNO3S/c24-17-8-10-18(11-9-17)28-19-5-3-4-15(13-19)12-16(14-22(26)27)23-25-20-6-1-2-7-21(20)29-23/h1-13H,14H2,(H,26,27)/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNEVNDWMLGHQKV-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=CC3=CC(=CC=C3)OC4=CC=C(C=C4)Cl)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)/C(=C/C3=CC(=CC=C3)OC4=CC=C(C=C4)Cl)/CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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